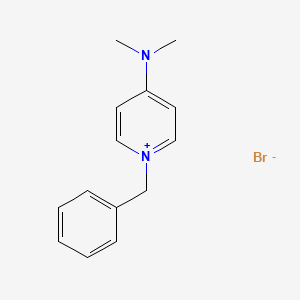

Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide

Description

Properties

IUPAC Name |

1-benzyl-N,N-dimethylpyridin-1-ium-4-amine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2.BrH/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQQZLHDSORQJZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349508 | |

| Record name | Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81439-98-7 | |

| Record name | Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

A typical procedure involves dissolving 4-dimethylaminopyridine (0.1 mol) in dry acetone (30 mL) and adding benzyl bromide (0.1 mol) dropwise under stirring at room temperature. The mixture is stirred for 2–12 hours, during which a precipitate forms. The solid is filtered, washed with toluene to remove unreacted starting materials, and recrystallized from a chloroform-acetone (1:1) mixture.

Key Reaction Parameters:

Mechanistic Insights

The reaction mechanism follows second-order kinetics, with the rate dependent on the concentrations of both 4-dimethylaminopyridine and benzyl bromide. Steric and electronic effects influence reactivity; the electron-donating dimethylamino group at the 4-position enhances the nucleophilicity of the pyridine nitrogen, accelerating quaternization.

Solvent-Free Greener Synthesis

Recent innovations emphasize sustainability, leveraging solvent-free conditions and solid-supported reagents. A silica gel-mediated method eliminates toxic solvents and reduces reaction times.

Silica-Supported Muffle Furnace Method

4-Dimethylaminopyridine and benzyl bromide are mixed with silica gel (60–120 mesh) and ground mechanically. The mixture is heated in a muffle furnace at 100°C for 20–30 minutes. Silica gel acts as a catalyst and adsorbent, facilitating efficient heat transfer and byproduct removal.

Advantages Over Conventional Methods:

Comparative Analysis of Synthesis Methods

The table below contrasts conventional and solvent-free methods:

The solvent-free method offers superior efficiency and sustainability, though conventional approaches remain valuable for large-scale production due to established protocols.

Characterization of this compound

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as pyridinium chlorochromate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced pyridinium compounds.

Substitution: Formation of substituted pyridinium derivatives.

Scientific Research Applications

Antimicrobial Activity

Pyridinium salts, including 4-(dimethylamino)-1-(phenylmethyl)-bromide, have been extensively studied for their antimicrobial properties . Research indicates that these compounds exhibit significant antibacterial and antifungal activities compared to standard drugs.

- Synthesis and Evaluation : A study synthesized a series of pyridinium bromides and evaluated their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria as well as fungal species. The results demonstrated that certain derivatives showed higher activity than established antibiotics like ciprofloxacin and fluconazole .

- Mechanism of Action : The antimicrobial activity of these compounds is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is typical for quaternary ammonium compounds, which can interact with lipid bilayers due to their cationic nature .

Synthetic Utility in Medicinal Chemistry

Pyridinium derivatives are valuable in medicinal chemistry for their ability to serve as intermediates in the synthesis of various bioactive compounds.

- Drug Development : The presence of the pyridinium moiety in drug design has been linked to a wide range of biological activities, including antiviral, antitumoral, and anti-inflammatory effects. The dimethylamino group enhances solubility and bioavailability, making these compounds suitable candidates for drug formulation .

- Combinatorial Chemistry : The structural diversity of pyridinium salts allows for the exploration of new chemical libraries in combinatorial chemistry. Researchers have utilized these compounds to develop novel therapeutic agents by modifying the aromatic or aliphatic substituents on the pyridine ring .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated a series of 4-amino/dimethylaminopyridinium bromides against various pathogens:

- Tested Pathogens : Included strains such as Staphylococcus aureus and Candida albicans.

- Results : Certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, indicating a promising alternative for treating infections resistant to conventional therapies .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing 4-(dimethylamino)-1-(phenylmethyl)-bromide:

- Methodology : The compound was synthesized using a reaction between 4-dimethylaminopyridine and benzyl bromide under controlled conditions.

- Characterization Techniques : Utilized IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .

Potential Therapeutic Roles

The pharmacological profile of pyridinium salts suggests potential roles beyond antimicrobial applications:

- Antiviral Properties : Some studies indicate that modifications on the pyridine ring can enhance antiviral activity against specific viruses .

- Antitumoral Activity : Investigations into the cytotoxic effects of these compounds on cancer cell lines have shown promising results, warranting further exploration into their use as anticancer agents.

Mechanism of Action

The mechanism of action of Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it either donates or accepts electrons.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related derivatives.

Structural and Functional Comparison

Key Findings from Comparative Studies

Catalytic Performance

- In the oxidation of methyl aromatic hydrocarbons, Compound c outperforms both unsubstituted 1-benzylpyridinium bromide (Compound a) and 4-cyano-substituted derivatives (Compound b). The dimethylamino group increases electron density on the pyridinium ring, facilitating electron transfer during catalysis .

- Alkyl chain length significantly impacts solubility and micelle formation. For example, Compound d (1-decyl) and Compound e (1-dodecyl) exhibit superior activity in nonpolar media due to their amphiphilic nature .

Spectroscopic Characteristics

- ¹H-NMR spectra of analogous compounds () show distinct signals for benzyl groups (δ 5.65 ppm, Ar-CH₂-Py) and dimethylamino groups (δ 3.22 ppm, -N(CH₃)₂). The pyridinium ring protons are deshielded (δ 8.5–7.0 ppm) due to the positive charge .

Biological Activity

Pyridinium, 4-(dimethylamino)-1-(phenylmethyl)-, bromide (commonly referred to as DMAP-Pyridinium bromide) is a quaternary ammonium salt with significant biological activity. This compound has garnered attention due to its broad spectrum of antimicrobial properties, potential therapeutic applications, and its role in various biochemical processes.

Chemical Structure and Properties

- Chemical Formula : C14H17BrN2

- Molecular Weight : 295.2 g/mol

- CAS Number : 2569-88-8

The structure of DMAP-Pyridinium bromide features a pyridine ring substituted with a dimethylamino group and a phenylmethyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that DMAP-Pyridinium bromide exhibits notable antimicrobial activity against a variety of pathogens. A study conducted by Yasodha et al. (2014) found that derivatives of 4-amino/dimethylaminopyridine, including DMAP-Pyridinium, demonstrated higher antibacterial and antifungal activity compared to standard drugs like ciprofloxacin and fluconazole. The mechanism of action is believed to involve disruption of microbial cell walls, leading to cell lysis and death .

Table 1: Antimicrobial Activity of DMAP-Pyridinium Bromide

| Pathogen Type | Standard Drug | DMAP-Pyridinium Bromide | Activity Level |

|---|---|---|---|

| Gram-positive bacteria | Ciprofloxacin | Higher | Effective |

| Gram-negative bacteria | Ciprofloxacin | Higher | Effective |

| Fungal species | Fluconazole | Higher | Effective |

Cytotoxicity and Cancer Research

The cytotoxic effects of DMAP-Pyridinium bromide have been explored in cancer research. It has shown potential in inducing apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). A study highlighted that certain derivatives of pyridinium compounds could significantly reduce cell viability in breast cancer lines (MCF-7 and MDA-MB-231) by triggering oxidative stress pathways .

Case Study: Cytotoxicity Against Breast Cancer Cells

- Cell Lines Tested : MCF-7 and MDA-MB-231

- Concentration Range : 3.125 µM to 25 µM

- Findings : At higher concentrations (25 µM), DMAP-Pyridinium bromide induced significant ROS levels, correlating with decreased viability (62% at 12.5 µM) .

The biological activity of DMAP-Pyridinium bromide can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The quaternary ammonium structure allows for interaction with phospholipid bilayers, compromising membrane integrity.

- Enzyme Inhibition : It has been noted for its inhibitory effects on protein tyrosine phosphatases (PTP1B), which are critical in regulating cellular signaling pathways related to growth and survival .

- Oxidative Stress Induction : The compound's ability to generate ROS contributes to apoptosis in cancer cells.

Q & A

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Employ replicated analysis to verify baseline conditions (e.g., solvent purity, oxygen exclusion). Use statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability. Cross-validate kinetic data with in situ FTIR or Raman spectroscopy to monitor reaction intermediates. Reference primary analysis protocols from analogous quaternary ammonium catalysts .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How can computational models predict interactions between this compound and biomolecules (e.g., enzymes, DNA)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, Kd) .

Q. What role does the benzyl group play in phase-transfer catalysis applications?

- Methodological Answer : The benzyl group enhances lipophilicity, facilitating interfacial transfer in biphasic systems. Use fluorescence microscopy to visualize phase partitioning and conduct kinetic studies under varying interfacial tensions (e.g., water/chloroform). Compare with analogues lacking the benzyl substituent to isolate its contribution .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer : Standardize synthesis steps (e.g., inert atmosphere, stoichiometric ratios) and share raw spectral data (NMR, HPLC) via open-access repositories. Implement inter-lab round-robin testing and report detailed crystallographic data (if available) for structural benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.